molecular formula C17H16BrN3O4 B3892848 2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide

2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide

Cat. No.: B3892848
M. Wt: 406.2 g/mol
InChI Key: NLWZWDPVUHNROM-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a butanoylamino group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Bromination: The bromine atom is introduced via bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: The butanoylamino group is introduced through an amidation reaction, where the amine reacts with butanoyl chloride in the presence of a base such as triethylamine.

    Coupling: The final step involves coupling the brominated nitrobenzene with the butanoylamino derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butanoylamino group, leading to the formation of corresponding oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon, sodium borohydride).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 2-amino-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.

Scientific Research Applications

2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom and butanoylamino group may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-dimethylaniline: Similar in structure but lacks the nitro and butanoylamino groups.

    N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide: Similar but with a different substitution pattern on the benzene ring.

    4-bromo-2-nitroaniline: Contains a nitro group and bromine atom but lacks the butanoylamino group.

Uniqueness

2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the nitro and butanoylamino groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[4-(butanoylamino)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4/c1-2-3-16(22)19-11-4-6-12(7-5-11)20-17(23)14-10-13(21(24)25)8-9-15(14)18/h4-10H,2-3H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWZWDPVUHNROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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